molecular formula C9H12ClNO B1358261 3-Phenoxyazetidine hydrochloride CAS No. 301335-39-7

3-Phenoxyazetidine hydrochloride

Cat. No. B1358261
Key on ui cas rn: 301335-39-7
M. Wt: 185.65 g/mol
InChI Key: BDSCNJYDEAUDGY-UHFFFAOYSA-N
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Patent
US09321769B2

Procedure details

A 50 mL flask was charged with 1-(diphenylmethyl)-3-phenoxyazetidine (328 mg, 1.04 mmol; which may be prepared as described in Step 2) and 1,2-dichloroethane (4.6 mL). 1-Chloroethyl chloroformate (164 μL, 1.35 mmol) was added and the reaction mixture was stirred at 70° C. for 1.5 h. After cooling to room temperature, MeOH (4.6 mL) was added and the reaction mixture was stirred at 70° C. for 1.5 h. The reaction mixture was concentrated to dryness. The crude product was triturated in pentane to give the title compound (204 mg, quantitative) as pale yellow crystals. This product was used in the next step without further purification.
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
164 μL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][CH:10]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:9]2)C=CC=CC=1.[Cl:25]CCCl.ClC(OC(Cl)C)=O>CO>[ClH:25].[O:12]([CH:10]1[CH2:11][NH:8][CH2:9]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
328 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.6 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
164 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
Quantity
4.6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was triturated in pentane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.O(C1=CC=CC=C1)C1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 204 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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